molecular formula C25H29N3O2S B5125617 2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetonitrile

2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetonitrile

Cat. No.: B5125617
M. Wt: 435.6 g/mol
InChI Key: CNXKGAYZXKRWOO-UHFFFAOYSA-N
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Description

2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl]sulfanylacetonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Properties

IUPAC Name

2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S/c1-24(2)16-18(9-13-30-24)28-22(29)20-21(27-23(28)31-14-12-26)19-8-4-3-7-17(19)15-25(20)10-5-6-11-25/h3-4,7-8,18H,5-6,9-11,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXKGAYZXKRWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2SCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl]sulfanylacetonitrile involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[h]quinazoline core: This step involves the cyclization of appropriate precursors to form the benzo[h]quinazoline structure.

    Introduction of the spiro linkage: The spiro linkage is introduced by reacting the benzo[h]quinazoline with a cyclopentane derivative under specific conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl]sulfanylacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylacetonitrile group, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl]sulfanylacetonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: The compound is being explored for its potential therapeutic properties, including antitumor, antiviral, and antibacterial activities.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl]sulfanylacetonitrile involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

    Enzyme inhibition: It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Receptor binding: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    DNA interaction: It may intercalate into DNA, disrupting the replication and transcription processes.

Comparison with Similar Compounds

When compared to other similar compounds, 2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl]sulfanylacetonitrile stands out due to its unique structural features and diverse functional groups. Similar compounds include:

    3-(2,2-dimethyloxan-4-yl)-2-propylsulfanylspiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-4-one: This compound shares the spiro linkage and benzo[h]quinazoline core but differs in the functional groups attached.

    2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-2-yl]sulfanylacetamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.

These comparisons highlight the uniqueness of 2-[3-(2,2-dimethyloxan-4-yl)-4-oxospiro[6H-benzo[h]quinazoline-5,1’-cyclopentane]-2-yl]sulfanylacetonitrile and its potential for diverse applications in scientific research and industry.

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